molecular formula C24H20ClN3O4S B4652027 acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-

acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-

Cat. No.: B4652027
M. Wt: 482.0 g/mol
InChI Key: QZOPITVWDLQIQW-UHFFFAOYSA-N
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Description

Acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the phenoxyacetamide core: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base to form 2-(4-chloro-2-methylphenoxy)acetamide.

    Introduction of the benzoxazole moiety: The benzoxazole ring is synthesized separately and then coupled with the phenoxyacetamide core through a series of condensation reactions.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetamide: A simpler analog lacking the benzoxazole and thioxomethyl groups.

    Benzoxazole derivatives: Compounds containing the benzoxazole moiety but differing in other functional groups.

    Thioxomethyl derivatives: Compounds with the thioxomethyl group but different core structures.

Uniqueness

Acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-13-3-7-21-18(9-13)27-23(32-21)17-6-5-16(11-19(17)29)26-24(33)28-22(30)12-31-20-8-4-15(25)10-14(20)2/h3-11,29H,12H2,1-2H3,(H2,26,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOPITVWDLQIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)COC4=C(C=C(C=C4)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-
Reactant of Route 2
Reactant of Route 2
acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-
Reactant of Route 3
acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-
Reactant of Route 4
acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-
Reactant of Route 5
Reactant of Route 5
acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-
Reactant of Route 6
acetamide,2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-

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